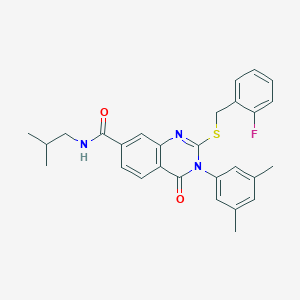

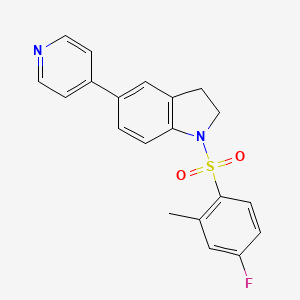

![molecular formula C18H19N3O5S B2766576 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203302-01-5](/img/structure/B2766576.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural motif found in many natural products and synthetic molecules . It also contains a 1,2,3,4-tetrahydroquinolin-7-yl moiety, which is a type of quinoline, a class of compounds that have been widely studied for their diverse biological activities.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[d][1,3]dioxol-5-yl moiety might undergo reactions typical of aromatic compounds, while the 1,2,3,4-tetrahydroquinolin-7-yl moiety might undergo reactions typical of amines and cyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Mechanisms

Research in organic chemistry has led to the development of novel synthetic routes and methodologies, employing derivatives of tetrahydroquinoline and dioxolyl compounds as key intermediates or targets. For instance, Dalai et al. (2006) explored the synthesis of variously substituted 5,6,7,8-tetrahydro-3H-quinazolin-4-ones via Diels-Alder adducts, highlighting the versatility of these compounds in organic synthesis (Dalai et al., 2006). Similarly, Khouili et al. (2021) demonstrated the synthesis of new dialkyl 2,2'-[carbonylbis(azanediyl)]dibenzoates, showcasing the application of Curtius rearrangement in generating urea derivatives (Khouili et al., 2021).

Medicinal Chemistry and Biological Applications

In medicinal chemistry, the exploration of sulfonylureas and related compounds has yielded insights into their potential therapeutic applications. For example, Vidaluc et al. (1995) investigated flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors, focusing on optimizing the spacer length for enhancing inhibitory activity (Vidaluc et al., 1995).

Material Science and Catalysis

Research has also extended into material science and catalysis, where the unique properties of these compounds are leveraged to develop new materials or catalytic processes. For instance, Rahman et al. (2014) highlighted the catalytic application of task-specific ionic liquid on the synthesis of benzoquinazolinone derivatives, demonstrating the efficiency of ionic liquids in facilitating multicomponent reactions (Rahman et al., 2014).

Environmental and Analytical Chemistry

Finally, the environmental persistence and analytical detection of related sulfonylurea herbicides have been studied, shedding light on their degradation pathways and effects on soil microbial activities. Dinelli et al. (1998) discussed the soil degradation and side effects of several sulfonylurea herbicides, providing valuable data on their environmental impact (Dinelli et al., 1998).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-27(23,24)21-8-2-3-12-4-5-13(9-15(12)21)19-18(22)20-14-6-7-16-17(10-14)26-11-25-16/h4-7,9-10H,2-3,8,11H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNDELDAZFBNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide](/img/structure/B2766496.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)

![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)

![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)